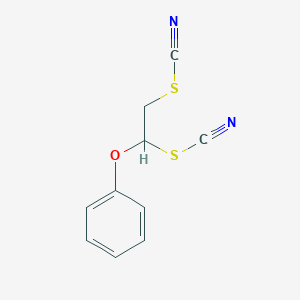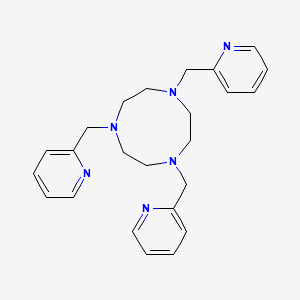
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- is a complex organic compound known for its unique structure and versatile applications. This compound is part of the triazacyclononane family, which is characterized by a nine-membered ring containing three nitrogen atoms. The presence of pyridinylmethyl groups enhances its chemical reactivity and potential for forming stable complexes with various metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tris(2-pyridinylmethyl)amine with formaldehyde and a suitable acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the triazacyclononane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinylmethyl groups can undergo substitution reactions with electrophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like acetonitrile or dimethylformamide, often with a base to neutralize the by-products.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.
Scientific Research Applications
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion transport and storage.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting metal ions in therapeutic applications.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.
Mechanism of Action
The mechanism of action of 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the triazacyclononane ring and the pyridinylmethyl groups coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability is crucial in its applications in catalysis, metal ion transport, and drug delivery.
Comparison with Similar Compounds
Similar Compounds
1,4,7-Triazacyclononane: A simpler analog without the pyridinylmethyl groups, used in similar applications but with different reactivity and stability profiles.
Triethylenetriamine: Another related compound with a different ring structure, used as a chelating agent and in coordination chemistry.
Uniqueness
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- is unique due to the presence of pyridinylmethyl groups, which enhance its ability to form stable complexes with a wider range of metal ions compared to its simpler analogs. This makes it particularly valuable in applications requiring high stability and specificity in metal coordination.
Properties
CAS No. |
102851-50-3 |
|---|---|
Molecular Formula |
C24H30N6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1,4,7-tris(pyridin-2-ylmethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C24H30N6/c1-4-10-25-22(7-1)19-28-13-15-29(20-23-8-2-5-11-26-23)17-18-30(16-14-28)21-24-9-3-6-12-27-24/h1-12H,13-21H2 |
InChI Key |
UFVPUNOEVVUROD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


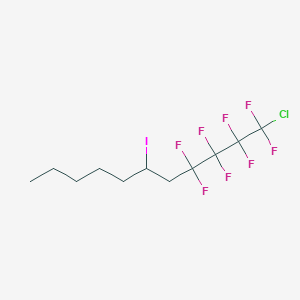
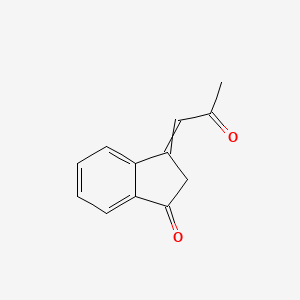
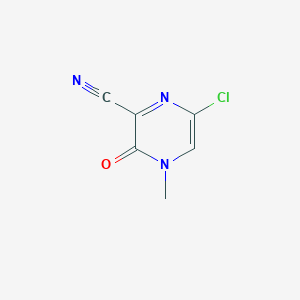
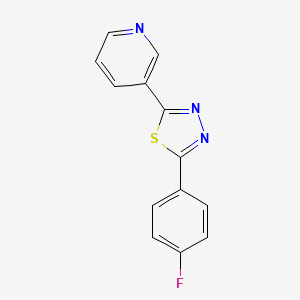
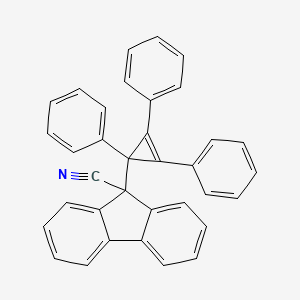
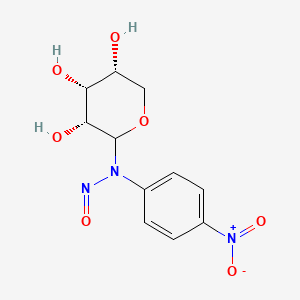
![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
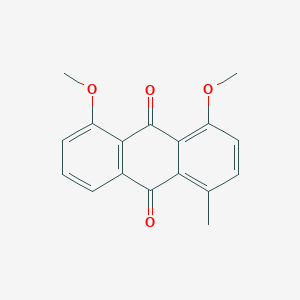
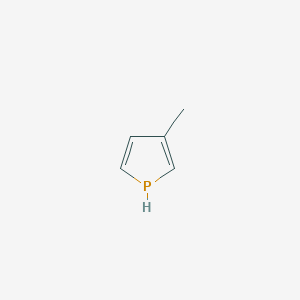
![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)

![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)
